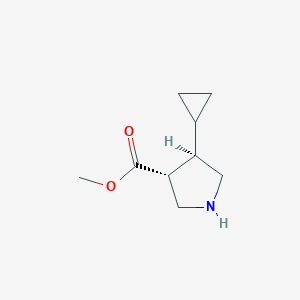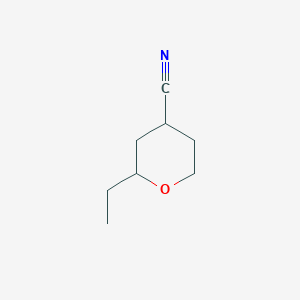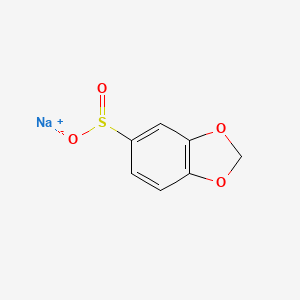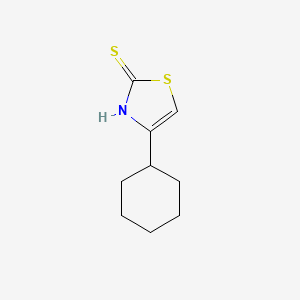
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclopropyl group attached to a pyrrolidine ring, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate typically involves the following steps:
N-Acylation: The starting material, 3-amino-4-methylpyridine, undergoes N-acylation.
Quaternization: The acylated product is then quaternized using benzyl halide.
Partial Reduction: The quaternized product is partially reduced using sodium borohydride in methanol or water.
Hydrolysis: The partially reduced product is hydrolyzed in the presence of an acid to yield the desired intermediate.
Reductive Amination: The intermediate undergoes reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products Formed
The major products formed from these reactions include various oxo, reduced, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxy-3-methyl-2-pentanone: This compound has similar structural features and is known for its immune-eliciting properties in plants.
3’-O-Methylsappanol: Another structurally related compound with notable biological activities.
Uniqueness
Methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate stands out due to its unique cyclopropyl group attached to the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
methyl (3R,4R)-4-cyclopropylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-5-10-4-7(8)6-2-3-6/h6-8,10H,2-5H2,1H3/t7-,8+/m1/s1 |
Clé InChI |
HCMJOTMAYTXGHE-SFYZADRCSA-N |
SMILES isomérique |
COC(=O)[C@H]1CNC[C@@H]1C2CC2 |
SMILES canonique |
COC(=O)C1CNCC1C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)









![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)

